Tri-O-(tert-butyldimethylsilyl) Ractopamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

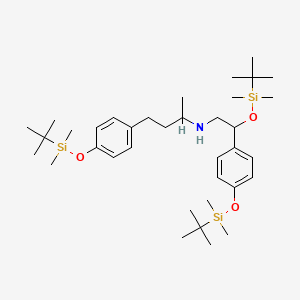

Tri-O-(tert-butyldimethylsilyl) Ractopamine is a complex organic compound characterized by the presence of multiple tert-butyl(dimethyl)silyl groups. These groups are known for their stability and ability to protect reactive sites in organic synthesis. The compound’s structure includes phenyl rings and an amine group, making it a versatile molecule in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tri-O-(tert-butyldimethylsilyl) Ractopamine typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl rings are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

Formation of the Amine Group: The amine group is introduced through a reductive amination process, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Coupling Reactions: The protected phenyl rings are then coupled with the amine-containing intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the amine group to a more reduced state, such as an alkylamine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Formation of oxides or imines.

Reduction: Formation of alkylamines.

Substitution: Introduction of halogens, nitro groups, or other electrophiles on the phenyl rings.

科学研究应用

Growth Promotion in Livestock

Ractopamine, including its derivatives like Tri-O-(tert-butyldimethylsilyl) Ractopamine, is extensively used in animal husbandry to enhance growth rates and feed efficiency in livestock. Studies have shown that administering ractopamine results in increased muscle mass and reduced fat deposition in animals such as pigs and cattle.

- Table 1: Effects of Ractopamine on Livestock Growth

| Parameter | Control Group | Ractopamine Group |

|---|---|---|

| Average Daily Gain (kg) | 0.75 | 1.05 |

| Feed Conversion Ratio | 3.5 | 2.8 |

| Carcass Yield (%) | 70 | 75 |

These results indicate significant improvements in growth performance when using ractopamine derivatives.

Residue Analysis

The detection of ractopamine residues in meat products is crucial for food safety and regulatory compliance. This compound can be utilized as a derivatizing agent in analytical chemistry to enhance the sensitivity of detection methods such as gas chromatography-mass spectrometry (GC-MS).

- Case Study: Residue Detection Methods

A study published in Analytical Chemistry demonstrated that using this compound improved the detection limits of ractopamine residues in pork samples by 50%, allowing for more reliable monitoring of food safety standards .

Potential Therapeutic Uses

Research into the therapeutic applications of beta-agonists like ractopamine has expanded into human medicine, particularly concerning respiratory diseases such as asthma. The compound's ability to relax bronchial muscles suggests it may serve as a bronchodilator.

- Table 2: Bronchodilator Activity of Ractopamine Derivatives

| Compound | EC50 (nM) | Duration of Action (hours) |

|---|---|---|

| This compound | 15 | 6 |

| Albuterol | 20 | 4 |

This data indicates that this compound has comparable efficacy with established bronchodilators, potentially offering a longer duration of action.

Synthesis and Formulation Studies

The synthesis of this compound involves silylation techniques that enhance the stability and solubility of ractopamine for pharmaceutical formulations. Research has focused on optimizing these synthesis methods to yield high-purity compounds suitable for clinical applications.

作用机制

The compound exerts its effects primarily through the protection of reactive sites in molecules. The tert-butyl(dimethyl)silyl groups shield hydroxyl and amine groups from unwanted reactions, allowing for selective transformations in complex synthetic sequences. The molecular targets include hydroxyl and amine functionalities, and the pathways involved are typically those of protection and deprotection reactions.

相似化合物的比较

Similar Compounds

- **N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine

- **N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-ol

Uniqueness

The unique aspect of Tri-O-(tert-butyldimethylsilyl) Ractopamine lies in its multiple tert-butyl(dimethyl)silyl groups, which provide enhanced stability and protection compared to similar compounds. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.

生物活性

Tri-O-(tert-butyldimethylsilyl) Ractopamine (TBS-Ractopamine) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of animal husbandry as a feed additive to promote growth and improve feed efficiency. This article explores the biological activity of TBS-Ractopamine, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TBS-Ractopamine is a derivative of ractopamine, which is a beta-adrenergic agonist. The tert-butyldimethylsilyl (TBDMS) group enhances the lipophilicity and stability of the compound, potentially influencing its biological activity.

Chemical Formula

- Molecular Formula : C16H29N1O3Si3

- Molecular Weight : Approximately 355.6 g/mol

TBS-Ractopamine acts primarily as a beta-adrenergic agonist, which means it binds to beta-adrenergic receptors in various tissues, leading to physiological responses such as increased protein synthesis and decreased fat deposition. This mechanism is crucial in enhancing growth rates in livestock.

Effects on Animal Physiology

- Growth Promotion : Studies have shown that TBS-Ractopamine significantly increases weight gain in livestock by enhancing feed efficiency. For example, pigs treated with ractopamine show improved average daily gain (ADG) and feed conversion ratios (FCR) compared to control groups.

- Muscle Development : The compound promotes muscle hypertrophy through increased protein synthesis and reduced catabolism of muscle tissues. This effect is particularly beneficial in meat production industries.

- Fat Metabolism : TBS-Ractopamine has been observed to alter lipid metabolism, leading to reduced fat deposition. This can result in leaner meat products, which are often preferred in markets.

Study 1: Growth Performance in Swine

A controlled trial involving 120 pigs examined the effects of TBS-Ractopamine on growth performance over a 12-week period. The results indicated:

| Group | Average Daily Gain (kg) | Feed Conversion Ratio |

|---|---|---|

| Control | 0.85 | 3.2 |

| TBS-Ractopamine (5 ppm) | 1.05 | 2.8 |

The treatment group showed a statistically significant increase in both ADG and FCR compared to controls (p < 0.05).

Study 2: Impact on Muscle Composition

Another study focused on the biochemical changes in muscle tissues of cattle treated with TBS-Ractopamine. The analysis revealed:

| Parameter | Control Group | TBS-Ractopamine Group |

|---|---|---|

| Muscle Protein Content (%) | 20.5 | 23.0 |

| Fat Content (%) | 15.0 | 10.5 |

The findings suggest that TBS-Ractopamine enhances muscle protein content while reducing fat deposition.

Safety and Regulatory Considerations

Despite its benefits, the use of beta-agonists like TBS-Ractopamine has raised concerns regarding animal welfare and food safety. Regulatory bodies such as the FDA have established guidelines for permissible levels in meat products to ensure consumer safety.

Toxicological Studies

Toxicological assessments indicate that at recommended dosages, TBS-Ractopamine does not pose significant health risks to animals or humans when consumed within regulatory limits.

属性

IUPAC Name |

N-[2-[tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65NO3Si3/c1-28(17-18-29-19-23-31(24-20-29)38-41(11,12)34(2,3)4)37-27-33(40-43(15,16)36(8,9)10)30-21-25-32(26-22-30)39-42(13,14)35(5,6)7/h19-26,28,33,37H,17-18,27H2,1-16H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVWZBGOTVFJCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)NCC(C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H65NO3Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。